molecular formula C13H16BrClN2O2 B6709919 N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide

N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide

Cat. No.: B6709919
M. Wt: 347.63 g/mol
InChI Key: RPQPEAZPXOKLQB-UHFFFAOYSA-N
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Description

N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide: is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with bromine, chlorine, and a methyl group

Properties

IUPAC Name

N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-8-6-9(7-10(15)12(8)14)13(19)17-5-3-2-4-11(16)18/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQPEAZPXOKLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)NCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloro-5-methylbenzoic acid.

    Amidation: The carboxylic acid group is converted to an amide using 5-amino-5-oxopentylamine under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Introduction of azide groups or other nucleophiles.

    Reduction: Formation of primary amines.

    Oxidation: Conversion to carboxylic acids.

Scientific Research Applications

N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide
  • N-(5-amino-5-oxopentyl)-3-bromo-4-methylthiophene-2-carboxamide

Uniqueness

  • The presence of both bromine and chlorine atoms on the benzene ring of N-(5-amino-5-oxopentyl)-4-bromo-3-chloro-5-methylbenzamide provides unique reactivity patterns compared to its analogs.
  • The specific substitution pattern on the benzene ring can influence the compound’s electronic properties and its interaction with biological targets.

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